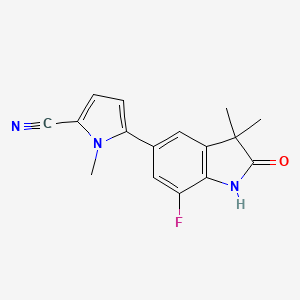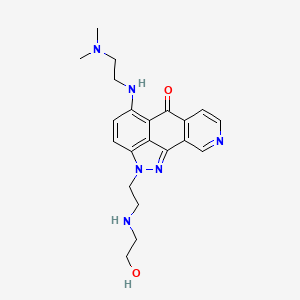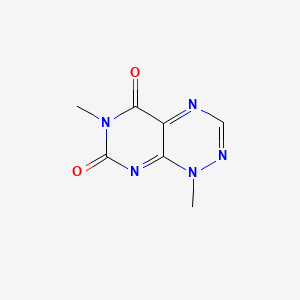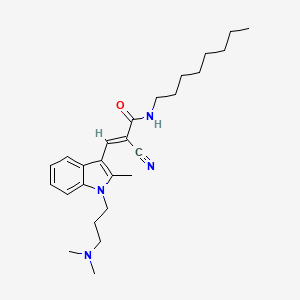
WAY-255348
Übersicht
Beschreibung
WAY-255348 ist ein potenter, nicht-steroidaler Progesteronrezeptor-Antagonist. Er hemmt die Aktivität von Progesteron, indem er an den Progesteronrezeptor bindet und so die durch Progesteron induzierte nukleäre Akkumulation, Phosphorylierung und Promotor-Interaktionen des Progesteronrezeptors verhindert . Diese Verbindung hat einen einzigartigen Wirkmechanismus, der sie von anderen Progesteronrezeptor-Modulatoren unterscheidet .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Herstellung einer Pyrrol-Oxindol-Struktur. Der wichtigste Syntheseweg beinhaltet die Bildung von 5-(7-Fluor-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrol-2-carbonitril . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte molekulare Konfiguration zu erreichen. Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber die Verbindung ist für wissenschaftliche Forschungszwecke verfügbar .
Vorbereitungsmethoden
The synthesis of WAY-255348 involves the creation of a pyrrole-oxindole structure. The key synthetic route includes the formation of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired molecular configuration. Industrial production methods for this compound are not widely documented, but the compound is available for scientific research purposes .
Analyse Chemischer Reaktionen
WAY-255348 durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen und verändern somit den Oxidationszustand der Verbindung.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren, die den Reaktionsprozess erleichtern.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, die den Progesteronrezeptor betreffen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Progesteronrezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Progesteronrezeptor bindet und die durch Progesteron induzierte nukleäre Akkumulation, Phosphorylierung und Promotor-Interaktionen verhindert . Dieser einzigartige Wirkmechanismus unterscheidet ihn von anderen Progesteronrezeptor-Modulatoren, da er die Antagonistenaktivität über einen neuartigen molekularen Weg erreicht .
Wissenschaftliche Forschungsanwendungen
WAY-255348 has several scientific research applications, including:
Biology: Investigated for its effects on cellular processes involving progesterone receptors.
Industry: Utilized in the development of new pharmaceuticals targeting progesterone receptors.
Wirkmechanismus
WAY-255348 exerts its effects by binding to the progesterone receptor and preventing progesterone-induced nuclear accumulation, phosphorylation, and promoter interactions . This unique mechanism of action distinguishes it from other progesterone receptor modulators, as it achieves antagonist activity through a novel molecular pathway .
Vergleich Mit ähnlichen Verbindungen
WAY-255348 wird mit anderen ähnlichen Verbindungen wie Mifepriston verglichen, das ebenfalls ein Progesteronrezeptor-Antagonist ist. Während this compound in vitro am Progesteronrezeptor 50-fach weniger potent ist als Mifepriston, zeigt es in vivo eine vergleichbare Potenz . Andere ähnliche Verbindungen sind Tetrahydropyridazin-Progesteronrezeptor-Liganden, die unterschiedliche Wirkmechanismen und molekulare Konfigurationen haben .
Eigenschaften
Molekularformel |
C16H14FN3O |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |
InChI-Schlüssel |
KIOOLNRTWPFVHX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
Aussehen |
White to off-white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
soluble in DMSO, not soluble in water. |
Lagerung |
0 - 4 C for short term (days to weeks), or -20 C for long term (months). |
Synonyme |
5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














